molecular formula C24H29N7O2 B5031768 [(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]methanone

[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]methanone

Cat. No.: B5031768
M. Wt: 447.5 g/mol
InChI Key: NXLUFSZJTWHSLR-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]methanone is a complex organic compound that features a combination of piperazine, pyrimidine, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the piperazine, pyrimidine, and oxazole derivatives. These components are then linked through a series of condensation and substitution reactions under controlled conditions.

  • Step 1: Synthesis of 4-methyl-2-phenylpiperazine

      Reagents: 4-methylpiperazine, phenyl bromide

      Conditions: Reflux in anhydrous ethanol, presence of a base like potassium carbonate

  • Step 2: Synthesis of 4-pyrimidin-2-ylpiperazine

      Reagents: Pyrimidine, piperazine

      Conditions: Reflux in ethanol, catalytic amount of acid

  • Step 3: Formation of the oxazole ring

      Reagents: 2-amino-2-oxazoline, formaldehyde

      Conditions: Acidic medium, room temperature

  • Step 4: Coupling of the synthesized components

      Reagents: 4-methyl-2-phenylpiperazine, 4-pyrimidin-2-ylpiperazine, oxazole derivative

      Conditions: Anhydrous conditions, presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and oxazole moieties.

    Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of N-oxides and hydroxyl derivatives

    Reduction: Formation of dihydropyrimidine and reduced piperazine derivatives

    Substitution: Formation of alkylated and acylated derivatives

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry and catalysis.

Biology

In biological research, the compound is studied for its potential as a modulator of neurotransmitter systems, particularly in the context of neurological disorders.

Medicine

The compound is investigated for its potential therapeutic effects in treating conditions such as depression, anxiety, and schizophrenia. Its ability to interact with various neurotransmitter receptors makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and as an intermediate in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It acts as an agonist or antagonist at various receptor sites, modulating the release and uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-phenylpiperazine
  • 4-pyrimidin-2-ylpiperazine
  • 1,3-oxazol-4-yl derivatives

Uniqueness

[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]methanone is unique due to its combination of piperazine, pyrimidine, and oxazole moieties, which confer distinct pharmacological properties. This combination allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O2/c1-28-10-15-31(21(16-28)19-6-3-2-4-7-19)23(32)20-18-33-22(27-20)17-29-11-13-30(14-12-29)24-25-8-5-9-26-24/h2-9,18,21H,10-17H2,1H3/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLUFSZJTWHSLR-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C2=CC=CC=C2)C(=O)C3=COC(=N3)CN4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN([C@H](C1)C2=CC=CC=C2)C(=O)C3=COC(=N3)CN4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.